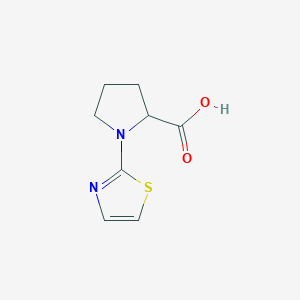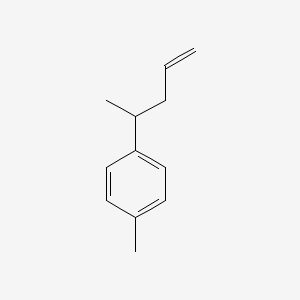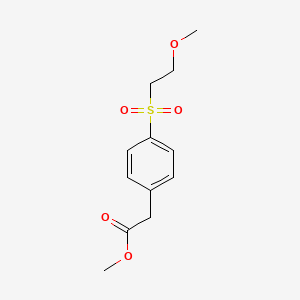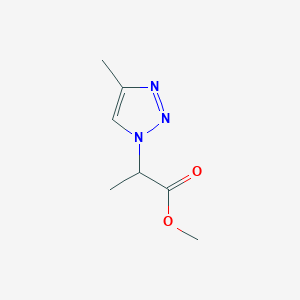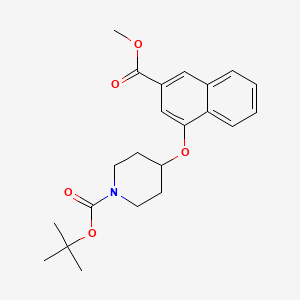
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is a synthetic organic compound that features both an imidazole and a nitropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and acetone.
Nitration of pyridine: The nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves coupling the imidazole derivative with the nitrated pyridine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(4-isopropyl-1H-imidazol-1-yl)-5-aminopyridine.
Substitution: Various substituted imidazole derivatives.
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its imidazole and nitropyridine moieties, which are common in many drugs.
Industry: Use in the development of new materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-imidazol-1-yl)-5-nitropyridine: Lacks the isopropyl group, potentially affecting its reactivity and biological activity.
2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine: Contains a methyl group instead of an isopropyl group, which might influence its steric and electronic properties.
2-(4-isopropyl-1H-imidazol-1-yl)-3-nitropyridine: The position of the nitro group is different, which could affect its chemical behavior and applications.
Uniqueness
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is unique due to the specific combination of functional groups and their positions on the molecule
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
5-nitro-2-(4-propan-2-ylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)10-6-14(7-13-10)11-4-3-9(5-12-11)15(16)17/h3-8H,1-2H3 |
InChI-Schlüssel |
OWJIUUMDEQULBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)
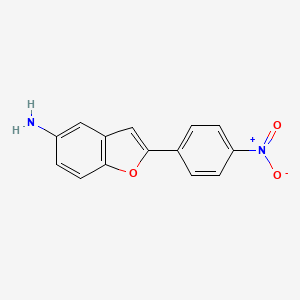
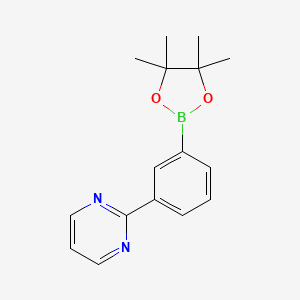
![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)

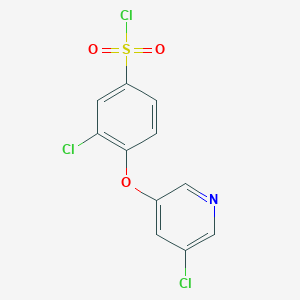
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)
